Ethyl 3-(1H-indazol-5-YL)propanoate
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Overview
Description
Ethyl 3-(1H-indazol-5-YL)propanoate is a chemical compound that belongs to the class of indazole derivatives Indazole is a bicyclic structure consisting of a benzene ring fused to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(1H-indazol-5-YL)propanoate typically involves the formation of the indazole core followed by esterification. One common method involves the cyclization of 2-nitrobenzylamine with hydrazine to form the indazole ring. This is followed by the reaction with ethyl acrylate under basic conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize byproducts and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(1H-indazol-5-YL)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction can lead to the formation of amines or alcohols.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Various substituted esters or amides.
Scientific Research Applications
Ethyl 3-(1H-indazol-5-YL)propanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 3-(1H-indazol-5-YL)propanoate depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors. The indazole core can mimic natural substrates or inhibitors, leading to modulation of biological pathways. The ester group allows for modifications that can enhance its binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-(1H-indole-5-YL)propanoate: Similar structure but with an indole core instead of indazole.
Ethyl 3-(1H-pyrazole-5-YL)propanoate: Contains a pyrazole ring instead of indazole.
Ethyl 3-(1H-benzimidazole-5-YL)propanoate: Features a benzimidazole ring.
Uniqueness
Ethyl 3-(1H-indazol-5-YL)propanoate is unique due to the presence of the indazole ring, which imparts distinct chemical and biological properties. The indazole ring can engage in specific interactions with biological targets, making it a valuable scaffold in drug discovery and development.
Properties
CAS No. |
885271-26-1 |
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Molecular Formula |
C12H14N2O2 |
Molecular Weight |
218.25 g/mol |
IUPAC Name |
ethyl 3-(1H-indazol-5-yl)propanoate |
InChI |
InChI=1S/C12H14N2O2/c1-2-16-12(15)6-4-9-3-5-11-10(7-9)8-13-14-11/h3,5,7-8H,2,4,6H2,1H3,(H,13,14) |
InChI Key |
YGKUOQIKXOFOJV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCC1=CC2=C(C=C1)NN=C2 |
Origin of Product |
United States |
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